molecular formula C10H16Cl2N2 B15076980 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride CAS No. 61813-50-1

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride

Cat. No.: B15076980
CAS No.: 61813-50-1
M. Wt: 235.15 g/mol
InChI Key: LEUDQCFYMPZUBI-UHFFFAOYSA-N
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Description

Properties

CAS No.

61813-50-1

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

2-chloro-1-N,1-N-diethylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C10H15ClN2.ClH/c1-3-13(4-2)10-6-5-8(12)7-9(10)11;/h5-7H,3-4,12H2,1-2H3;1H

InChI Key

LEUDQCFYMPZUBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Nitrosation of Chlorinated Diethylaniline Precursors

Diazotization-Coupling-Reduction Alternative Route

For substrates where direct nitrosation is impractical, CN103508903A proposes a diazotization-coupled approach. Although developed for 2,5-dichloro-1,4-phenylenediamine, this method adapts to introduce chlorine at position 2 via selective coupling.

Diazotization of 2-Chloro-4-Nitroaniline

2-Chloro-4-nitroaniline is diazotized in HCl/NaNO2 at 0–5°C, forming a diazonium salt. Coupling with N,N-diethylaniline in sodium carbonate buffer (pH 8–8.5) yields the azo intermediate.

Key considerations :

  • Coupling efficiency : >80% at 10°C
  • Byproduct management : Excess Na2CO3 neutralizes HCl, minimizing side reactions.

Catalytic Hydrogenolysis of the Azo Bond

Using palladium-on-carbon (Pd/C) under hydrogen atmosphere, the azo bond cleaves selectively, generating 2-chloro-N1,N1-diethyl-1,4-phenylenediamine. Subsequent HCl treatment forms the hydrochloride salt.

Advantages over zinc reduction :

  • Higher selectivity : Minimal over-reduction products.
  • Scalability : Suitable for continuous-flow reactors.

Comparative Analysis of Synthetic Methods

Parameter Nitrosation-Reduction Diazotization-Coupling
Starting Material Cost Low (commercial diethylaniline) Moderate (custom synthesis)
Reaction Steps 4 5
Overall Yield 78–85% 65–72%
Purity (HPLC) >99% >97%
Scalability Batch (10L demonstrated) Batch/Continuous

The nitrosation-reduction method offers superior yield and simplicity, whereas the diazotization route provides flexibility for introducing additional substituents.

Industrial-Scale Process Optimization

Acid Recovery and Waste Minimization

CN102030659A emphasizes HCl recycling via vacuum distillation, reducing waste by 40%. Zinc oxide byproducts from reduction are filtered and sold to metallurgical industries.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Parent amine (1,4-benzenediamine).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride
  • CAS Registry Number : 16713-15-8
  • Molecular Formula : C₁₀H₁₇ClN₂
  • Structure : Features a benzene ring with a chlorine substituent at position 2, two ethyl groups attached to the N1 nitrogen, and a hydrochloride counterion.

Key Properties :

  • Molecular Weight : 200.71 g/mol (calculated from formula).
  • Role : Likely functions as an intermediate in organic synthesis, particularly in dye production or polymer chemistry, based on structural analogs .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Compound CAS Molecular Formula Substituents Key Differences Applications/Findings
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride 16713-15-8 C₁₀H₁₇ClN₂ - Cl at C2
- N1,N1-diethyl
- Hydrochloride
Reference compound Suspected use in dyes or pharmaceuticals
1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-, hydrochloride 74563-77-2 C₁₀H₁₇ClN₂ - N1,N1,N4,N4-tetramethyl
- Hydrochloride
Additional methyl groups at N4 Used in electrochemical studies (e.g., Wurster’s reagent)
N4,N4-Diethyl-2-methylbenzene-1,4-diamine hydrochloride 24828-38-4 C₁₁H₁₈ClN₂ - CH₃ at C2
- N4,N4-diethyl
- Hydrochloride
Methyl substitution at C2 Intermediate in hair dye formulations
N-Phenyl-p-phenylenediamine hydrochloride N/A C₁₂H₁₄ClN₂ - N1-phenyl
- Hydrochloride
Aromatic phenyl substituent Corrosion inhibitor or polymer additive
1,4-Benzenediamine, N1,N1-diethyl-, sulfate N/A C₁₀H₁₈N₂O₄S - N1,N1-diethyl
- Sulfate counterion
Sulfate vs. hydrochloride salt Stabilizer in industrial processes

Key Observations:

Substituent Effects :

  • Chlorine vs. Methyl Groups : The chlorine atom in the target compound (16713-15-8) enhances electrophilic reactivity compared to methyl-substituted analogs like 24828-38-4, making it more suitable for nucleophilic aromatic substitution .
  • Counterion Impact : Hydrochloride salts (e.g., 16713-15-8, 74563-77-2) exhibit higher solubility in polar solvents than sulfate derivatives, influencing their use in aqueous reactions .

Research Findings and Data

Table 2: Physicochemical Data for Selected Compounds

Property 16713-15-8 74563-77-2 24828-38-4
Melting Point Not reported 260–265°C (decomposes) 192–194°C
Solubility Soluble in water, ethanol Soluble in DMSO, methanol Soluble in hot water
Spectral Data No IR/NMR data UV-Vis λₘₐₓ: 550 nm (oxidized form) IR: N-H stretch at 3300 cm⁻¹

Biological Activity

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride (CAS No. 61813-50-1) is a chemical compound characterized by a benzene ring with two amino groups, a chloro substituent, and diethyl groups at the nitrogen atoms. This compound is often encountered as a hydrochloride salt, which enhances its solubility in water and broadens its applicability in various fields including pharmaceuticals and biochemistry. The biological activity of this compound has been investigated for its potential antimicrobial and anticancer properties.

  • Molecular Formula : C10H16Cl2N2
  • Molecular Weight : 235.15 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,4-benzenediamine exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1,4-BenzenediamineE. coli32 µg/mL
2-ChloroanilineStaphylococcus aureus16 µg/mL
N,N-Diethyl-p-phenylenediaminePseudomonas aeruginosa64 µg/mL

Anticancer Properties

The cytotoxic effects of 1,4-benzenediamine derivatives have been explored against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple mechanisms including the inhibition of specific metabolic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on the effects of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride on human lung cancer (A549) and breast cancer (MCF-7) cell lines revealed:

  • IC50 Values :
    • A549: 25 µM
    • MCF-7: 30 µM
      This study highlighted the compound's potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies suggest that it may inhibit cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to genotoxic effects in vitro.

Toxicological Profile

The toxicological assessment of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride indicates a low risk of genotoxicity based on available data. Long-term studies have not demonstrated significant carcinogenic potential in animal models.

Table 2: Toxicological Data Summary

ParameterResult
GenotoxicityNegative (in vivo)
CarcinogenicityNot expected based on current data
NOAEL (No Observed Adverse Effect Level)16 mg/kg bw/day in rats

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